Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) with specific mutations, including the T790M resistance mutation. It acts by binding to the ATP-binding site of EGFR, inhibiting its activity. Osimertinib demonstrates efficacy against EGFR T790M and forms a covalent bond with cysteine 797 at the ATP binding site. []
Relevance: While the provided abstract does not give the structure of Osimertinib, it explicitly states that (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is an important intermediate in its synthesis. [] The presence of this shared intermediate suggests a structural relationship between Osimertinib and N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, although the precise nature of this relationship requires further investigation.
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the abstract) is a crucial building block for many biologically active compounds, including the anti-cancer drug Osimertinib. []
Relevance: This compound serves as a key intermediate in the multi-step synthesis of Osimertinib. [] While not a direct analog of N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, the shared use in Osimertinib's production implies a potential indirect relationship or overlap in their synthetic pathways.
Compound Description: This compound, identified as compound 1 in the abstract, is a third-generation EGFR-TKI. It exhibits a good therapeutic effect on cancer and is particularly effective in the treatment of T790M and L858R mutations. []
Relevance: This compound belongs to the same chemical class as N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, both being EGFR-TKIs. [] This shared target and potential for similar mechanisms of action suggest a close structural relationship.
Compound Description: Identified as compound 2 in the abstract, this molecule is another third-generation EGFR-TKI. Like compound 1, it displays efficacy in treating cancers with T790M and L858R mutations. []
Relevance: Similar to compound 3, this molecule's classification as an EGFR-TKI, alongside N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, suggests a strong structural relationship. [] The presence of a pyrimidine ring system, often found in kinase inhibitors, further strengthens this connection.
Compound Description: This compound, designated as compound 3 in the abstract, is a third-generation EGFR-TKI. It exhibits potent anti-cancer activity, specifically targeting cancers with T790M and L858R mutations. []
Relevance: Like the previous two compounds, its categorization as an EGFR-TKI strongly suggests a structural relationship with N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. [] The presence of a methoxyphenylpiperazine moiety in both compounds further highlights their structural similarity.
Compound Description: This compound, [18F]FE@SUPPY, is a Positron-Emissions-Tomography (PET) tracer. The research focused on understanding its metabolism both in vitro and in vivo, including its interaction with enzymes like carboxylesterases. []
Relevance: Although not directly analogous to N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, [18F]FE@SUPPY shares the presence of an ester or amide bond. [] This commonality makes it relevant to the broader study of compounds with similar reactive groups and their potential metabolic pathways.
Imatinib
Compound Description: Imatinib is a well-known tyrosine kinase inhibitor that targets various tyrosine kinases, including PDGF-R, BCR-ABL, and c-Kit. It is chemically classified as a phenylaminopyrimidine derivative. []
Relevance: The paper discusses the synthesis and evaluation of new imidazole derivatives designed as potential tyrosine kinase inhibitors. [] These imidazole derivatives were inspired by the structure of Imatinib, specifically aiming to improve selectivity for the PDGF receptor. This research highlights the close structural relationship between Imatinib and the target compound, N1-(3-acetamidophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, as they both fall under the umbrella of tyrosine kinase inhibitors and share similar structural motifs.
Compound Description: WAY 100,635 is a selective 5-HT1A receptor antagonist. It effectively blocks the stimulation of [35S]-GTPγS binding induced by various antimigraine agents. []
2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its ethyl ester (Zinquin ester)
Compound Description: Zinquin and its ethyl ester are widely used fluorophores for detecting intracellular Zn2+. They exhibit strong fluorescence upon binding to Zn2+. []
Overview
N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound classified as an amide. This compound features a complex structure that includes an acetamidophenyl moiety, a methoxyphenyl group, and a piperazine ring, which may contribute to its potential biological activities. The compound is of interest in medicinal chemistry and pharmacology due to its possible therapeutic effects.
Source
The compound can be synthesized through various chemical reactions involving specific precursors and reagents. Its potential applications in scientific research and medicine make it a subject of ongoing studies.
Classification
This compound belongs to the class of amide compounds, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Amides are known for their diverse biological activities and are commonly found in pharmaceutical agents.
Synthesis Analysis
Methods
The synthesis of N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves several steps:
Formation of the Acetamido Group: The synthesis begins with the acylation of 3-aminophenol using acetic anhydride or acetyl chloride to introduce the acetamido group.
Piperazine Introduction: The acetamidophenol derivative is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent (such as EDC or DCC) to form the piperazine-linked structure.
Final Coupling: The last step involves coupling this intermediate with 2-(4-methoxyphenyl)ethylamine, resulting in the desired product.
Technical Details
Reagents: Common reagents include acetic anhydride, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like dichloromethane or dimethylformamide.
Conditions: Reactions are typically carried out under controlled temperatures, often at room temperature or slightly elevated temperatures, followed by purification through recrystallization or chromatography.
Molecular Structure Analysis
Structure
The molecular structure of N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can be described as follows:
Core Structure: The compound features an ethanediamide backbone with substituents that include:
A 3-acetamidophenyl group
A 4-methoxyphenyl group
A 4-methylpiperazine moiety
Data
Molecular Formula: C20H28N4O2
Molecular Weight: Approximately 356.46 g/mol
Chemical Structure Representation: The compound's structure can be visualized using molecular modeling software to assess spatial arrangements and potential interactions.
Chemical Reactions Analysis
Types of Reactions
N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Reduction: The carbonyl group within the acetamido moiety may be reduced using reducing agents like lithium aluminum hydride to form primary amines.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Technical Details
Common Reagents: Acidic or basic catalysts for hydrolysis, lithium aluminum hydride for reduction.
Reaction Conditions: Hydrolysis typically requires heating under reflux conditions, while reductions may be performed under inert atmospheres to prevent oxidation.
Mechanism of Action
The mechanism of action for N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is likely multifaceted, involving interactions with specific biological targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, altering their catalytic activity.
Receptor Modulation: It may also interact with various receptors, potentially leading to changes in cellular signaling pathways associated with diseases.
Biological Response Induction: These interactions could lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline solid.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture and light.
Reactivity: Reacts with strong acids or bases; stability may vary based on pH levels.
Applications
Scientific Uses
N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has potential applications in various scientific fields:
Medicinal Chemistry: Investigated for its potential therapeutic effects against diseases such as cancer and inflammation.
Pharmacological Studies: Used in studies aimed at understanding its mechanism of action and biological activity.
Chemical Synthesis: Serves as a building block for synthesizing more complex pharmaceutical compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.